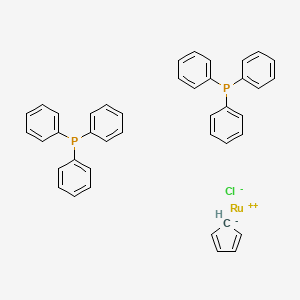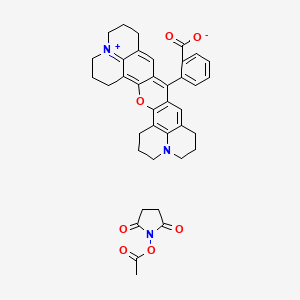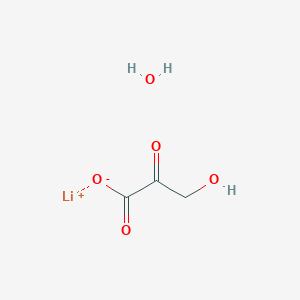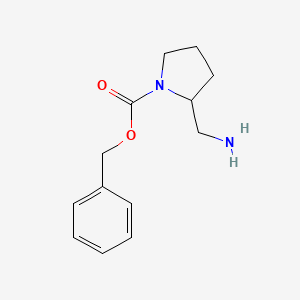
Vitamin A2 Nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin A2 Nitrile, also known as 3,4-dehydroretinonitrile, is a derivative of Vitamin A2 (3,4-dehydroretinol). This compound is part of the broader family of retinoids, which are essential for various biological processes, including vision, growth, and immune function. This compound is particularly interesting due to its unique chemical structure, which includes a nitrile group (-C≡N) attached to the retinoid backbone.
Synthetic Routes and Reaction Conditions:
SN2 Reaction: One of the simplest methods to prepare nitriles is through the nucleophilic substitution (SN2) reaction of a primary or secondary alkyl halide with cyanide ion (CN-). This method is straightforward and efficient for synthesizing nitriles.
Dehydration of Primary Amides: Another common method involves the dehydration of primary amides (RCONH2) using dehydrating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). This reaction proceeds through the formation of an intermediate imine, which then eliminates water to form the nitrile.
Industrial Production Methods:
- Industrially, nitriles can be produced on a large scale using similar methods, with optimizations for yield and purity. The choice of method often depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis to form amides and carboxylic acids. This reaction can be catalyzed by either acidic or basic conditions.
Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Nucleophilic Addition: The nitrile group is electrophilic and can undergo nucleophilic addition reactions to form imines or other derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Nucleophilic Addition: Various nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Hydrolysis: Amides and carboxylic acids.
Reduction: Primary amines.
Nucleophilic Addition: Imines and other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Vitamin A2 Nitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex retinoid derivatives.
Biology: Studied for its role in vision and other biological processes in cold-blooded vertebrates.
Industry: Used in the production of various retinoid compounds for pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of Vitamin A2 Nitrile involves its conversion to active retinoid forms, which then interact with retinoid receptors in the body. These receptors regulate gene expression and influence various biological processes, including cell differentiation, proliferation, and apoptosis. The nitrile group itself can undergo metabolic transformations, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Vitamin A1 (Retinol): The most common form of Vitamin A, found in animal products.
Vitamin A2 (3,4-dehydroretinol): Similar to Vitamin A1 but with a double bond in the retinoid structure.
Retinoic Acid: An oxidized form of Vitamin A, crucial for gene regulation.
Uniqueness:
- Vitamin A2 Nitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity and potential biological activity compared to other retinoids. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6248-59-5 |
|---|---|
Molekularformel |
C₂₀H₂₅N |
Molekulargewicht |
279.42 |
Synonyme |
3-Dehydroretinonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

![dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B1142055.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1142056.png)

